molecular formula C25H27N2OP B15089328 2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole

2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole

Katalognummer: B15089328
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: OPXVDCVTCQKLRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole is a complex organic compound with a unique structure that includes a benzodiazaphosphole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole involves multiple steps. One common method includes the reaction of a suitable precursor with phenylmethanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxide, while reduction could produce a more saturated derivative .

Wissenschaftliche Forschungsanwendungen

(3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism by which (3AS,7aS)-Octahydro-1,3-diphenyl-2-(phenylmethoxy)-1H-1,3,2-benzodiazaphosphole exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

Molekularformel

C25H27N2OP

Molekulargewicht

402.5 g/mol

IUPAC-Name

1,3-diphenyl-2-phenylmethoxy-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole

InChI

InChI=1S/C25H27N2OP/c1-4-12-21(13-5-1)20-28-29-26(22-14-6-2-7-15-22)24-18-10-11-19-25(24)27(29)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2

InChI-Schlüssel

OPXVDCVTCQKLRQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)N(P(N2C3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.